molecular formula C20H21N7Na2O6 B607529 Folitixorin sodium CAS No. 133978-76-4

Folitixorin sodium

Cat. No.: B607529
CAS No.: 133978-76-4
M. Wt: 501.41
InChI Key: DIAFTFLDTRCVOX-RIWFDJIXSA-L
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Description

Folitixorin sodium (5,10-methylenetetrahydrofolate sodium salt) is a reduced folate derivative and coenzyme used primarily as an adjunct to fluorouracil (5-FU) in chemotherapy regimens for pancreatic cancer and metastatic colorectal cancer . It functions as a cofactor for thymidylate synthase (TS), stabilizing the ternary complex formed between TS, 5-FU metabolite FdUMP, and folate. This mechanism enhances 5-FU’s cytotoxicity by inhibiting DNA synthesis in cancer cells . Its CAS number is 3432-99-3, and it is classified as an enzyme replacement/modulator under therapeutic categories such as "coenzymes" and "pteridines" .

Properties

CAS No.

133978-76-4

Molecular Formula

C20H21N7Na2O6

Molecular Weight

501.41

IUPAC Name

disodium;(2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O6.2Na/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);;/q;2*+1/p-2/t12?,13-;;/m0../s1

InChI Key

DIAFTFLDTRCVOX-RIWFDJIXSA-L

SMILES

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Folitixorin sodium; 

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Implications

Preclinical studies demonstrate that folitixorin enhances 5-FU cytotoxicity more effectively than leucovorin in colorectal cancer models due to its direct TS cofactor role . A 2024 study noted that folitixorin’s sodium salt formulation improves stability in lyophilized preparations compared to calcium-based analogs . However, human pharmacokinetic data remain sparse, with ongoing trials evaluating optimal dosing in metastatic cancers .

Q & A

Basic Research Questions

Q. What in vitro assays are standard for evaluating Folitixorin sodium’s enzyme-modulating activity?

  • Methodological Answer : Use cell-free systems (e.g., recombinant enzyme assays) to measure substrate conversion rates under controlled pH and temperature. Pair with cell-based models (e.g., patient-derived fibroblasts for lysosomal storage disorders) to assess intracellular enzyme activity restoration. Include positive controls (e.g., known enzyme activators) and validate results via mass spectrometry or fluorometric detection .

Q. How to design pharmacokinetic (PK) studies for this compound in preclinical models?

  • Methodological Answer : Employ compartmental modeling in rodent or non-human primate models, with serial blood sampling at critical timepoints (e.g., 0.5, 1, 4, 24 hours post-dose). Quantify plasma concentrations via HPLC-MS/MS, correlating with tissue distribution (e.g., liver, kidney). Adjust dosing regimens based on clearance rates and bioavailability metrics derived from non-linear mixed-effects modeling (NONMEM) .

Q. What are the critical parameters for validating this compound’s purity in synthetic batches?

  • Methodological Answer : Apply orthogonal analytical techniques:

  • HPLC-UV for quantifying major impurities (ICH Q3A/B thresholds).
  • NMR spectroscopy to confirm structural integrity (e.g., absence of diastereomers).
  • Elemental analysis to verify stoichiometric ratios of C, H, N .

Advanced Research Questions

Q. How to address discrepancies in this compound’s efficacy across heterogeneous disease models (e.g., Gaucher vs. Fabry disease)?

  • Methodological Answer : Conduct meta-analyses stratified by disease pathology (e.g., lysosomal substrate accumulation vs. enzyme misfolding). Use multivariate regression to isolate confounding variables (e.g., baseline enzyme activity, genetic modifiers). Validate hypotheses via CRISPR-engineered isogenic cell lines to model specific mutations .

Q. What experimental strategies mitigate off-target effects of this compound in co-administered therapies?

  • Methodological Answer : Perform drug-drug interaction screens using hepatic microsomes or cytochrome P450 isoforms. Pair with transcriptomic profiling (RNA-seq) to identify unintended pathway activation. Optimize dosing schedules via staggered administration in vivo, monitoring for synergistic/antagonistic effects via isobologram analysis .

Q. How to reconcile contradictory clinical trial data on this compound’s long-term safety?

  • Methodological Answer : Implement longitudinal observational studies with matched comparator cohorts (e.g., patients on standard enzyme replacement therapy). Apply propensity score matching to adjust for baseline differences. Use adverse event adjudication committees to standardize causality assessments .

Q. What computational approaches predict this compound’s binding affinity to mutant enzyme variants?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to model enzyme-ligand interactions. Validate predictions via surface plasmon resonance (SPR) for kinetic binding assays (ka/kd). Cross-reference with clinical variant databases (e.g., ClinVar) to prioritize high-impact mutations .

Methodological Frameworks for Research Design

  • PICO Framework : Structure questions around Population (e.g., specific disease subtypes), Intervention (Folitixorin dosing), Comparison (existing therapies), and Outcome (enzyme activity restoration) .
  • FINER Criteria : Ensure questions are Feasible (e.g., access to patient-derived cells), Interesting (address mechanistic gaps), Novel (unexplored mutations), Ethical (animal model justification), and Relevant (clinical translatability) .

Data Integrity and Reproducibility Guidelines

  • Pre-registration : Upload experimental protocols to repositories like Open Science Framework (OSF) to reduce selective reporting bias .
  • Raw Data Archiving : Share spectra, chromatograms, and simulation trajectories via Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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